Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-
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Overview
Description
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound known for its unique structure and properties. This compound features a cyclobutene ring substituted with an ethylseleno group and a phenyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves multiple steps, starting with the preparation of the cyclobutene ring followed by the introduction of the ethylseleno and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethylseleno group to ethylselenol or other reduced forms.
Substitution: The phenyl and ethylseleno groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential medicinal properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism by which Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with specific molecular targets. The ethylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group may interact with various enzymes or receptors, modulating their activity. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- can be compared with other similar compounds, such as:
1-Phenyl-2-(phenylamino) ethanone: Known for its biological activity as an MCR-1 inhibitor.
1-(3-hydroxyphenyl)-2-[methyl(phenylmethyl)amino] ethanone: Another compound with distinct chemical properties and applications.
The uniqueness of Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]- lies in its ethylseleno group, which imparts specific redox properties and potential biological activities not found in its analogs.
Properties
CAS No. |
820963-06-2 |
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Molecular Formula |
C14H16OSe |
Molecular Weight |
279.25 g/mol |
IUPAC Name |
1-(2-ethylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16OSe/c1-3-16-14-12(10(2)15)9-13(14)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
InChI Key |
PQDLMVAXBACWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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